3-(3-Chloro-4-cyanophenyl)benzoic acid

regiochemistry biphenyl coupling Suzuki–Miyaura

3-(3-Chloro-4-cyanophenyl)benzoic acid (CAS 1355247-06-1), systematically named 3′-chloro-4′-cyano[1,1′-biphenyl]-3-carboxylic acid, is a chlorinated and cyanated biphenyl carboxylic acid with the molecular formula C₁₄H₈ClNO₂ and molecular weight 257.67 g/mol. This compound belongs to the class of functionalized biphenyl building blocks and serves as a versatile intermediate in the synthesis of anthranilic diamide insecticides (e.g., chlorantraniliprole analogs), pharmaceutical agents, and advanced materials where the meta-carboxylic acid moiety provides a reactive handle for further derivatization.

Molecular Formula C14H8ClNO2
Molecular Weight 257.673
CAS No. 1355247-06-1
Cat. No. B595020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-cyanophenyl)benzoic acid
CAS1355247-06-1
Molecular FormulaC14H8ClNO2
Molecular Weight257.673
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
InChIKeyMUZFISYMSYFCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-4-cyanophenyl)benzoic acid (CAS 1355247-06-1): Key Biphenyl Intermediate for Agrochemical and Pharmaceutical R&D


3-(3-Chloro-4-cyanophenyl)benzoic acid (CAS 1355247-06-1), systematically named 3′-chloro-4′-cyano[1,1′-biphenyl]-3-carboxylic acid, is a chlorinated and cyanated biphenyl carboxylic acid with the molecular formula C₁₄H₈ClNO₂ and molecular weight 257.67 g/mol . This compound belongs to the class of functionalized biphenyl building blocks and serves as a versatile intermediate in the synthesis of anthranilic diamide insecticides (e.g., chlorantraniliprole analogs), pharmaceutical agents, and advanced materials where the meta-carboxylic acid moiety provides a reactive handle for further derivatization .

Why Generic 3-(3-Chloro-4-cyanophenyl)benzoic Acid Substitution Fails: Structural Specificity and Reactivity Constraints


In biphenyl-based synthetic chemistry, substitution with a seemingly analogous building block—such as 4-(3-chloro-4-cyanophenyl)benzoic acid (para-carboxylic acid regioisomer), methyl ester derivatives, or de-chlorinated analogs—routinely fails to produce identical downstream products due to regiochemical specificity at the carboxylic acid attachment point, differential reactivity in Suzuki–Miyaura coupling reactions, and altered electronic effects from the chloro and cyano substituents [1]. The ortho/chloro and para/cyano substitution pattern on the phenyl ring bearing these functional groups establishes a precise electronic environment that dictates coupling efficiency with aryl halides and boronic acids, while the meta-carboxylic acid position on the opposing phenyl ring is essential for correct spatial orientation in target molecular frameworks . These structural constraints make this specific regioisomer non-interchangeable with its methyl ester counterparts (which require hydrolysis steps) or alternative biphenyl carboxylic acids lacking the chlorine or cyano functionalities.

Quantitative Differentiation Evidence: 3-(3-Chloro-4-cyanophenyl)benzoic Acid (CAS 1355247-06-1) vs. Structural Analogs


Regioisomeric Specificity: Meta-Carboxylic Acid vs. Para-Carboxylic Acid Position in Biphenyl Scaffolds

The target compound 3-(3-chloro-4-cyanophenyl)benzoic acid possesses a meta-carboxylic acid substitution pattern on the non-chlorinated phenyl ring, distinguishing it from the para-carboxylic acid regioisomer (methyl 3′-chloro-4′-cyano-[1,1′-biphenyl]-4-carboxylate, CAS 1355247-89-0) [1]. This meta-positioning is critical for downstream amide bond formation geometry in anthranilic diamide insecticides; the para regioisomer yields a structurally distinct product with altered spatial orientation that does not fit the target binding pocket of insect ryanodine receptors [2].

regiochemistry biphenyl coupling Suzuki–Miyaura

Functional Group Reactivity: Free Carboxylic Acid vs. Methyl Ester Derivative in Amide Bond Formation

The target compound presents as a free carboxylic acid (C₁₄H₈ClNO₂, MW 257.67), whereas a common analog is the methyl ester derivative methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS 1355247-44-7, C₁₅H₁₀ClNO₂, MW 271.70) . The free acid enables direct amide bond formation via standard carbodiimide coupling (e.g., EDC/HOBt) without requiring a preliminary ester hydrolysis step [1]. The methyl ester, while sometimes used as a protected intermediate, necessitates saponification (typically using LiOH or NaOH in aqueous THF/MeOH) prior to coupling, adding a synthetic step with variable yields and potential racemization or degradation.

amide coupling carboxylic acid reactivity building block selection

Purity Specifications and Storage Stability Across Commercial Suppliers

Commercially available 3-(3-chloro-4-cyanophenyl)benzoic acid is supplied at specified purity grades: ≥98% (HPLC) from suppliers including Leyan (Product No. 1282769) and Chemscene (Cat. No. CS-0212099) . Storage specifications vary significantly: some suppliers specify storage at 2–8°C sealed in dry conditions , while others require storage at −20°C for long-term stability . This variance in recommended storage conditions across suppliers suggests sensitivity to thermal degradation; procurement decisions should account for intended storage duration and available cold-chain infrastructure.

purity storage stability procurement

Electronic Effects of Chloro and Cyano Substituents on Suzuki–Miyaura Coupling Efficiency

The 3-chloro-4-cyanophenyl substitution pattern establishes a distinct electronic environment that influences cross-coupling reactivity. The chloro substituent at position 3 (ortho relative to the biphenyl linkage) exerts an electron-withdrawing inductive effect (−I) while the cyano group at position 4 (para to the chloro) provides strong electron-withdrawal via both induction and resonance (−M), collectively activating the aryl halide toward oxidative addition in palladium-catalyzed Suzuki–Miyaura couplings . This contrasts with de-chlorinated analogs (e.g., 4′-cyano-[1,1′-biphenyl]-3-carboxylic acid) or chloro-only analogs lacking the cyano group, which present different electronic profiles that affect coupling rates and yields .

Suzuki–Miyaura cross-coupling electronic effects

Optimal Research and Industrial Applications for 3-(3-Chloro-4-cyanophenyl)benzoic Acid (CAS 1355247-06-1)


Synthesis of Anthranilic Diamide Insecticides (Chlorantraniliprole and Cyantraniliprole Analogs)

This compound serves as a key intermediate in the synthesis of anthranilic diamide insecticides, including chlorantraniliprole and cyantraniliprole analogs, where the meta-carboxylic acid moiety undergoes amide coupling with anthranilic acid derivatives [1]. The 3-chloro-4-cyanophenyl fragment is retained in the final insecticide structure and contributes to binding affinity at insect ryanodine receptors, with chlorantraniliprole demonstrating EC₅₀ values of 40 nM and 50 nM against Drosophila melanogaster and Heliothis virescens ryanodine receptors, respectively [2].

Pharmaceutical Research Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Compounds containing the 3-chloro-4-cyanophenyl moiety have been evaluated for functional potency at nicotinic acetylcholine receptors (nAChRs), specifically the recombinant human α3β4 subtype expressed in human embryonic kidney cell lines, suggesting potential applications in neurological drug discovery programs targeting this receptor class [1].

Biphenyl Building Block for Suzuki–Miyaura Cross-Coupling in Complex Molecule Synthesis

The carboxylic acid functionality serves as an excellent anchoring point for further derivatization while the biphenyl core can be assembled via Suzuki–Miyaura coupling using aryl halides and boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous acetonitrile, a methodology demonstrated to provide heteroaryl benzoic acids in one step [1]. This synthetic versatility makes the compound valuable for constructing complex biaryl frameworks in medicinal chemistry and materials science applications.

Inhibitor Development Targeting Bacterial Staphyloxanthin Biosynthesis

Structural analogs bearing the 3-chloro-4-cyanophenyl motif have been evaluated for inhibition of diapophytoene desaturase in Staphylococcus aureus Newman, with IC₅₀ values reported >1.25 μM for pigment formation inhibition, indicating potential as a scaffold for developing anti-virulence agents that target staphyloxanthin biosynthesis [1].

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